molecular formula C16H18N4OS B15104654 3-(1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B15104654
M. Wt: 314.4 g/mol
InChI Key: HFYKAKYBUYKNSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features an indole ring and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves the formation of the indole ring followed by the introduction of the thiadiazole moiety. The reaction conditions often require the use of strong bases and specific catalysts to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scalable synthetic routes that can be optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

3-(1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 3-(1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is not well-understood, but it likely involves interactions with specific molecular targets and pathways. These interactions could include binding to enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Indol-3-yl)-1-phenyl-2-(triphenylphosphoranylidene)-1-propanone
  • 2-(1H-Indol-3-yl)cyclohexan-1-ones

Uniqueness

What sets 3-(1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide apart is its unique combination of an indole ring and a thiadiazole moiety

Properties

Molecular Formula

C16H18N4OS

Molecular Weight

314.4 g/mol

IUPAC Name

3-indol-1-yl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C16H18N4OS/c1-11(2)15-18-19-16(22-15)17-14(21)8-10-20-9-7-12-5-3-4-6-13(12)20/h3-7,9,11H,8,10H2,1-2H3,(H,17,19,21)

InChI Key

HFYKAKYBUYKNSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCN2C=CC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.